molecular formula C8H14N4O B2673567 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine CAS No. 2310147-53-4

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

Cat. No.: B2673567
CAS No.: 2310147-53-4
M. Wt: 182.227
InChI Key: MPQOSSILIYVEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,3-triazole ring. The presence of these two functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The triazole ring, in particular, is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For example, a halogenated triazole derivative can react with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the morpholine ring.

Scientific Research Applications

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new polymers, coatings, and other materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They are known for their antimicrobial and antifungal properties.

    Imidazole Derivatives: Imidazoles are another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry.

    Pyrazole Derivatives: Pyrazoles are five-membered rings with two adjacent nitrogen atoms and are used in the development of anti-inflammatory and anticancer agents.

Uniqueness

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is unique due to the combination of the triazole and morpholine rings, which provides a balance of stability, reactivity, and solubility. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

4-[2-(triazol-2-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOSSILIYVEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.